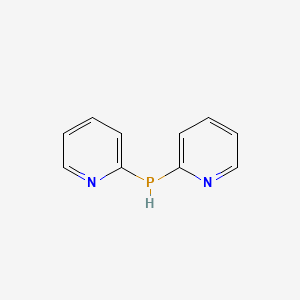
Bis(2-pyridyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-pyridyl)phosphine is a useful research compound. Its molecular formula is C10H9N2P and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry
1.1 Ligand Properties
Bis(2-pyridyl)phosphine acts as a bidentate ligand, coordinating through the phosphorus atom and the nitrogen atoms of the pyridine rings. This dual coordination enhances the stability of metal complexes, making them suitable for various catalytic processes.
1.2 Metal Complexes
The synthesis of metal complexes using this compound has been extensively studied. For instance, complexes formed with palladium and platinum have shown remarkable activity in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for constructing complex organic molecules in pharmaceuticals and agrochemicals .
Catalytic Applications
2.1 Asymmetric Synthesis
This compound has been utilized in asymmetric catalysis, particularly in the hydrogenation of ketones and imines. The chiral environment created by the ligand allows for high enantioselectivity, which is crucial in synthesizing enantiomerically pure compounds .
Case Study: Asymmetric Hydrogenation
- Reaction Type: Hydrogenation of prochiral ketones
- Catalyst: Rhodium complex with this compound
- Results: Achieved up to 99% ee (enantiomeric excess) in specific substrates .
Materials Science
3.1 Synthesis of Metal Phosphides
Recent studies have demonstrated that this compound can serve as a precursor for synthesizing metal phosphides, which are important for applications in electronics and catalysis . The thermal decomposition of metal-bis(2-pyridyl)phosphine complexes leads to the formation of metal phosphides with desirable electronic properties.
| Metal | Phosphide Formed | Application |
|---|---|---|
| Nickel | NiP | Catalysts for hydrogen evolution |
| Cobalt | CoP | Electrocatalysts in batteries |
Medicinal Chemistry
4.1 Anticancer Activity
Research has indicated that this compound derivatives exhibit promising anticancer activity. The mechanism involves the formation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis .
Case Study: Anticancer Activity
Propiedades
Número CAS |
149438-07-3 |
|---|---|
Fórmula molecular |
C10H9N2P |
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
dipyridin-2-ylphosphane |
InChI |
InChI=1S/C10H9N2P/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8,13H |
Clave InChI |
RMJMVSKYQLTOEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)PC2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













